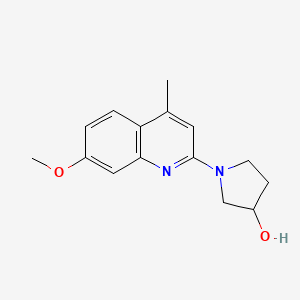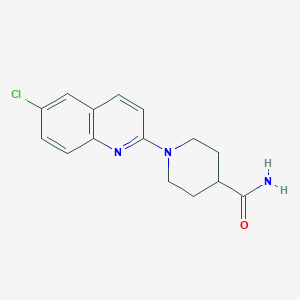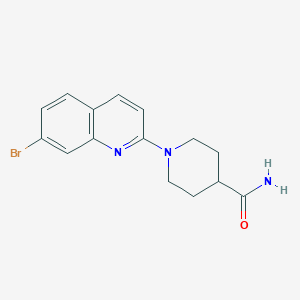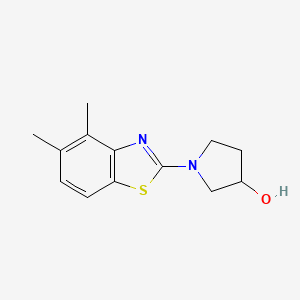
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol, also known as MMQP, is a synthetically produced quinoline derivative that has been studied for its potential applications in scientific research. MMQP is a relatively new compound and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its ability to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Additionally, this compound has been studied for its potential to inhibit the enzyme tyrosinase, which is involved in the production of melanin.
Wirkmechanismus
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol has been found to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. This compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. Additionally, this compound has been found to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. This compound binds to the active site of the enzyme, preventing it from breaking down fatty acids. Finally, this compound has been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin. This compound binds to the active site of the enzyme, preventing it from producing melanin.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can result in increased alertness and improved cognitive performance. Additionally, this compound has been found to inhibit the enzyme lipoxygenase, resulting in decreased levels of fatty acids in the body. This can result in decreased inflammation and improved cardiovascular health. Finally, this compound has been found to inhibit the enzyme tyrosinase, resulting in decreased levels of melanin in the skin. This can result in decreased pigmentation and improved skin tone.
Vorteile Und Einschränkungen Für Laborexperimente
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is available in a wide range of concentrations. Additionally, this compound is relatively stable and can be stored at room temperature. However, this compound is toxic and should be handled with caution. Additionally, it is not soluble in water and should be dissolved in an appropriate solvent prior to use.
Zukünftige Richtungen
The potential future directions of 1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol research include further study of its biochemical and physiological effects. Additionally, this compound could be studied for its potential applications in drug development, as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, this compound could be studied for its potential applications in cosmetic products, as an inhibitor of tyrosinase and other enzymes involved in the production of pigments. Finally, this compound could be studied for its potential applications in agriculture, as an inhibitor of enzymes involved in the metabolism of plant hormones.
Synthesemethoden
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol is synthesized through a reaction between 7-methoxy-4-methylquinoline and pyrrolidine. The reaction is catalyzed by a base, such as sodium hydroxide, and takes place at a temperature of 80-90°C. The reaction yields this compound in a yield of around 80%.
Eigenschaften
IUPAC Name |
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-15(17-6-5-11(18)9-17)16-14-8-12(19-2)3-4-13(10)14/h3-4,7-8,11,18H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFLWIXLSTOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438110.png)
![4-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438116.png)
![N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6438122.png)
![4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438129.png)
![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438141.png)
![2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6438154.png)


![N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438174.png)
![N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438179.png)
![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6438189.png)

![N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438212.png)
![N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438220.png)